Sdh-IN-2 is derived from a diverse range of chemical structures classified as succinate dehydrogenase inhibitors. This group includes various chemical classes such as phenyl-benzamides and pyridinyl-ethyl-benzamides, among others. The classification reflects its targeted action against specific fungal pathogens while also highlighting the potential for cross-resistance among different compounds within this category .
The synthesis of Sdh-IN-2 involves several key steps that typically include:
The specific synthetic pathway can vary based on the desired properties and efficacy of the final product.
Sdh-IN-2 exhibits a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The precise molecular formula and structural details can vary based on the specific derivative of Sdh-IN-2 being studied. Generally, these compounds feature:
Data regarding its molecular weight, melting point, and solubility are critical for understanding its behavior in agricultural applications.
Sdh-IN-2 primarily undergoes reactions that involve:
The kinetics of these reactions are crucial for determining effective dosages and application methods in agricultural practices.
The mechanism by which Sdh-IN-2 exerts its fungicidal effects involves:
Quantitative data on binding affinities (e.g., IC50 values) provide insights into its potency against various fungal pathogens.
Sdh-IN-2 possesses several notable physical and chemical properties:
Relevant data from toxicity studies highlight the need for careful application to mitigate adverse effects.
Sdh-IN-2 finds extensive applications in agriculture as a fungicide due to its efficacy against a wide range of fungal diseases affecting crops such as cereals, fruits, and vegetables. Its role in integrated pest management strategies helps reduce reliance on traditional fungicides, thereby promoting sustainable agricultural practices. Additionally, ongoing research explores its potential uses beyond agriculture, including studies on its effects on human health and environmental safety .
Succinate Dehydrogenase is a heterotetrameric complex embedded in the inner mitochondrial membrane, comprising two hydrophilic catalytic subunits and two hydrophobic membrane-anchor subunits. Each subunit plays distinct and indispensable roles:
Table 1: Subunit Composition and Functional Roles in Human Succinate Dehydrogenase
| Subunit | Gene | Primary Function | Key Cofactors/Features |
|---|---|---|---|
| Succinate Dehydrogenase Subunit A | Succinate Dehydrogenase Subunit A | Succinate oxidation | Covalently bound FAD, succinate binding site |
| Succinate Dehydrogenase Subunit B | Succinate Dehydrogenase Subunit B | Electron transfer | [2Fe-2S], [4Fe-4S], [3Fe-4S] clusters |
| Succinate Dehydrogenase Subunit C | Succinate Dehydrogenase Subunit C | Membrane anchor, Ubiquinone binding | Heme b ligand (with Succinate Dehydrogenase Subunit D), Part of QP and QD sites |
| Succinate Dehydrogenase Subunit D | Succinate Dehydrogenase Subunit D | Membrane anchor, Ubiquinone binding | Heme b ligand (with Succinate Dehydrogenase Subunit C), Part of QP and QD sites |
Electron transfer proceeds linearly: Succinate → FAD (Succinate Dehydrogenase Subunit A) → [2Fe-2S] → [4Fe-4S] → [3Fe-4S] (Succinate Dehydrogenase Subunit B) → Ubiquinone bound at the QP site. Reduction of ubiquinone to ubiquinol occurs via a stabilized semiquinone intermediate at the QP site. The heme b group, while not essential for electron transfer under all conditions, is proposed to act as an electron sink, potentially minimizing reactive oxygen species generation by preventing electron leakage from the unstable semiquinone or the [3Fe-4S] cluster [5] [6] [10].
Assembly of the functional holoenzyme requires specific assembly factors (Succinate Dehydrogenase Assembly Factor 1, Succinate Dehydrogenase Assembly Factor 2, Succinate Dehydrogenase Assembly Factor 3, Succinate Dehydrogenase Assembly Factor 4) facilitating flavinylation of Succinate Dehydrogenase Subunit A, insertion of iron-sulfur clusters into Succinate Dehydrogenase Subunit B, and integration of the membrane subunits [6] [10]. Crucially, unlike other electron transport chain complexes, all Succinate Dehydrogenase subunits are nuclear-encoded [1] [10].
Dysfunction of Succinate Dehydrogenase, whether through genetic mutation, aberrant expression, or enzymatic inhibition, disrupts mitochondrial metabolism and cellular signaling, driving pathogenesis:
Table 2: Pathological Consequences of Succinate Dehydrogenase Dysregulation
| Mechanism | Primary Dysfunction | Downstream Consequences | Associated Pathologies |
|---|---|---|---|
| Succinate Accumulation | Inhibition of α-KG-dependent dioxygenases | PHD inhibition → HIF1α stabilization → Pseudohypoxia; TET/JMJD inhibition → Epigenetic silencing | Paraganglioma/Pheochromocytoma, Renal Cell Carcinoma, Gastrointestinal Stromal Tumors, Neurodegeneration |
| Enhanced Reactive Oxygen Species | Electron leakage from impaired electron transfer (FAD site, QP site) | Oxidative damage (DNA, proteins, lipids); Activation of NF-κB and MAPK pathways | Carcinogenesis, Inflammatory diseases, Ischemia-Reperfusion Injury, Aging |
| Metabolic Rewiring | TCA cycle blockade at succinate; Succinate Dehydrogenase-Associated Respiration Defect | Reductive carboxylation; Glutamine dependency; Enhanced glycolysis; Lactate production | Cancer growth, Bioenergetic insufficiency (Cardiomyopathy, Leukoencephalopathy) |
These mechanisms establish a direct link between Succinate Dehydrogenase dysfunction and specific cancers (hereditary paragangliomas/pheochromocytomas, gastrointestinal stromal tumors, renal cell carcinoma), while emerging evidence implicates it in inflammatory conditions, ischemia-reperfusion injury, and neurodegenerative diseases [6] [9].
The compelling role of Succinate Dehydrogenase dysfunction in promoting disease, particularly cancer, through the mechanisms described above paradoxically establishes its inhibition as a viable therapeutic strategy in specific contexts:
Sdh-IN-2 exemplifies a pharmacological agent designed to exploit this therapeutic rationale. As a synthetic small molecule inhibitor, it targets the ubiquinone-binding site (QP site) of Succinate Dehydrogenase, blocking electron transfer from the [3Fe-4S] cluster to ubiquinone. This inhibition mirrors the effects observed with genetic disruption: succinate accumulation, impaired oxidative phosphorylation, and potential redirection of electron flow leading to reactive oxygen species generation. The compound's physicochemical properties are engineered for cell permeability and target engagement.
Table 3: Profile of Sdh-IN-2 as a Succinate Dehydrogenase Inhibitor
| Property | Characteristic | Therapeutic Implication |
|---|---|---|
| Target | Ubiquinone-binding site (QP site) of Succinate Dehydrogenase | Specific blockade of electron transfer to Coenzyme Q pool |
| Mechanism | Competitive/non-competitive inhibition at QP site | Succinate accumulation; TCA cycle blockade; Electron transport chain disruption |
| Primary Effect | Inhibition of Succinate Dehydrogenase enzymatic activity (Succinate: Quinone Oxidoreductase) | Metabolic disruption (reduced ATP, altered flux), Signaling modulation (HIF1α, Epigenetics), Potential reactive oxygen species modulation |
| Therapeutic Rationale | Exploits dependency of some cancers on oxidative metabolism; Modulates immune cell function via succinate signaling; Induces metabolic stress | Potential application in Succinate Dehydrogenase-high tumors, Combinatorial regimens with glycolytic inhibitors/immunotherapy |
The development of Sdh-IN-2 and related inhibitors represents a focused strategy to translate the biological understanding of Succinate Dehydrogenase dysregulation into targeted therapies, aiming to disrupt the metabolic and signaling pathways that drive cancer progression and other pathologies [3] [4] [9].
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